1H-Indole, 3,5-dimethyl-
Overview
Description
1H-Indole, 3,5-dimethyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole, 3,5-dimethyl- can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. Another method is the Leimgruber-Batcho indole synthesis, which involves the cyclization of an o-nitrotoluene derivative followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of 1H-Indole, 3,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3,5-dimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form indole-3-carboxylic acid derivatives or reduced to form indoline derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Electrophilic Substitution: Products include nitroindoles, halogenated indoles, and sulfonated indoles.
Oxidation: Products include indole-3-carboxylic acids.
Reduction: Products include indoline derivatives.
Scientific Research Applications
1H-Indole, 3,5-dimethyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 3,5-dimethyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole, 3,5-dimethyl- can be compared with other indole derivatives to highlight its uniqueness:
Properties
IUPAC Name |
3,5-dimethyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAYMWCMRNLYKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185737 | |
Record name | 1H-Indole, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3189-12-6 | |
Record name | 3,5-Dimethylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC153659 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIMETHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H5IIS5FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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